Cas no 1270440-21-5 (1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE)

1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE 化学的及び物理的性質
名前と識別子
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- 1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE
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- インチ: 1S/C10H14FN/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6,10H,3,12H2,1-2H3
- InChIKey: NUROPEITPIZKEL-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(F)C=C1C)(N)CC
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 231.4±25.0 °C at 760 mmHg
- フラッシュポイント: 104.0±11.1 °C
- じょうきあつ: 0.1±0.5 mmHg at 25°C
1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE65683-1g |
1-(4-Fluoro-2-methylphenyl)propan-1-amine |
1270440-21-5 | 95% | 1g |
$519.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1790153-1g |
1-(4-Fluoro-2-methylphenyl)propan-1-amine |
1270440-21-5 | 98% | 1g |
¥8062.00 | 2024-08-09 | |
Crysdot LLC | CD12156402-1g |
1-(4-Fluoro-2-methylphenyl)propan-1-amine |
1270440-21-5 | 97% | 1g |
$887 | 2024-07-18 | |
TRC | F184855-125mg |
1-(4-Fluoro-2-methylphenyl)propan-1-amine |
1270440-21-5 | 125mg |
$ 465.00 | 2022-06-05 | ||
TRC | F184855-250mg |
1-(4-Fluoro-2-methylphenyl)propan-1-amine |
1270440-21-5 | 250mg |
$ 770.00 | 2022-06-05 | ||
A2B Chem LLC | AE65683-2.5g |
1-(4-Fluoro-2-methylphenyl)propan-1-amine |
1270440-21-5 | 95% | 2.5g |
$888.00 | 2024-04-20 |
1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINEに関する追加情報
Professional Introduction to Compound with CAS No. 1270440-21-5 and Product Name: 1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE
1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE, identified by the CAS number 1270440-21-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amine derivatives, characterized by its unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a fluorine substituent and a methyl group on the aromatic ring imparts distinct electronic and steric effects, which are crucial for modulating its biological activity.
The molecular structure of 1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE consists of a propylamine moiety attached to a benzene ring that is substituted at the 4-position with a fluorine atom and at the 2-position with a methyl group. This specific arrangement of functional groups contributes to its potential utility in designing novel therapeutic agents. The fluorine atom, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a popular choice in medicinal chemistry.
In recent years, there has been a growing interest in exploring the pharmacological potential of fluorinated aromatic amine derivatives. Studies have demonstrated that such compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic properties induced by the fluorine substituent can influence the compound's interaction with biological targets, thereby modulating its pharmacological effects.
One of the most compelling aspects of 1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel scaffolds for drug discovery programs. For instance, its structural motif has been incorporated into small-molecule inhibitors targeting specific enzymes involved in disease pathways. The combination of computational modeling and high-throughput screening has facilitated the identification of derivatives with enhanced potency and selectivity.
Recent advancements in synthetic methodologies have further enhanced the accessibility of 1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE, enabling more efficient and scalable production processes. These improvements have allowed researchers to explore its applications in preclinical studies more comprehensively. Preliminary data suggest that derivatives of this compound may exhibit promising therapeutic effects in models of neurological disorders, cancer, and inflammatory diseases.
The fluorine atom in 1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE plays a critical role in determining its pharmacokinetic profile. Fluorinated compounds are often metabolically stable, which can lead to prolonged half-lives and improved bioavailability. This characteristic is particularly advantageous in drug development, as it allows for more consistent therapeutic effects over time. Additionally, the methyl group at the 2-position contributes to steric hindrance, which can enhance binding affinity to biological targets by optimizing interactions within active sites.
The synthesis of 1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE involves multi-step organic transformations that require precise control over reaction conditions. Advanced techniques such as transition metal catalysis have been employed to streamline these processes, reducing both reaction times and byproduct formation. These innovations have not only improved yield but also minimized environmental impact, aligning with growing trends toward sustainable chemistry practices.
As research continues to uncover new therapeutic applications for 1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE, collaborations between academic institutions and pharmaceutical companies are becoming increasingly common. These partnerships aim to accelerate the translation of laboratory findings into clinical candidates. By combining expertise in synthetic chemistry, computational biology, and pharmacology, researchers are working toward developing next-generation drugs that leverage the unique properties of this compound.
The potential applications of 1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE extend beyond traditional small-molecule drug development. Its structural features make it a promising candidate for use in drug delivery systems, where targeted release mechanisms can enhance therapeutic efficacy while minimizing side effects. Furthermore, its role as a building block for more complex molecules underscores its versatility in medicinal chemistry innovation.
In conclusion,1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE (CAS No. 1270440-21-5) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Ongoing studies continue to elucidate its therapeutic potential across various disease areas, while innovations in synthetic chemistry ensure its continued relevance in drug discovery efforts worldwide.
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